Home > Products > Screening Compounds P87638 > Zafirlukast Impurity G-d7
Zafirlukast Impurity G-d7 -

Zafirlukast Impurity G-d7

Catalog Number: EVT-1498773
CAS Number:
Molecular Formula: C₃₇H₄₅D₃N₄O₅
Molecular Weight: 631.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zafirlukast is an FDA-approved drug primarily used for the treatment of asthma. It functions as a leukotriene receptor antagonist, helping to prevent asthma symptoms and reduce the frequency of asthma attacks in individuals aged five years and older. Among various impurities associated with zafirlukast, Zafirlukast Impurity G-d7 is a notable compound that has garnered attention for its structural and functional characteristics.

Source

Zafirlukast Impurity G-d7 is derived from the synthesis and characterization processes of zafirlukast, which often involve identifying and isolating impurities that may arise during the drug's production. The identification of this impurity has been facilitated through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Classification

Zafirlukast Impurity G-d7 can be classified as a synthetic organic compound. It belongs to the broader category of pharmaceutical impurities, which are unintended by-products formed during the synthesis of active pharmaceutical ingredients. Understanding these impurities is crucial for ensuring drug safety and efficacy.

Synthesis Analysis

The synthesis of Zafirlukast Impurity G-d7 involves several steps, typically starting from the parent compound, zafirlukast. The process includes:

  1. Isolation: The impurity is isolated from crude samples of zafirlukast using gradient reverse phase preparative HPLC.
  2. Characterization: Following isolation, the structure of Zafirlukast Impurity G-d7 is characterized using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the molecular weight and structural integrity of the impurity .

Technical Details

The specific synthetic pathway for Zafirlukast Impurity G-d7 may involve modifying functional groups on the zafirlukast molecule or introducing new substituents through various chemical reactions, including alkylation or acylation processes.

Molecular Structure Analysis

The molecular structure of Zafirlukast Impurity G-d7 can be represented by its molecular formula, which typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact molecular formula for this impurity is not universally specified in available literature but can be inferred based on its relation to zafirlukast.

Data

  • Molecular Formula: C37H48N4O5S (indicative structure based on related impurities)
  • Molecular Weight: Approximately 628.8 g/mol .
Chemical Reactions Analysis

Zafirlukast Impurity G-d7 may participate in various chemical reactions typical of organic compounds:

  1. Oxidation-Reduction Reactions: Given its structure, it may undergo oxidation reactions where electron transfer occurs.
  2. Substitution Reactions: The presence of reactive functional groups allows for potential substitution reactions with nucleophiles or electrophiles.

Technical Details

The synthesis pathways often utilize common organic chemistry techniques such as:

  • Sonogashira Coupling: This reaction may be involved in forming carbon-carbon bonds in the synthesis process.
  • Hydrogenation: Reduction steps may be necessary to convert certain functional groups into more stable forms .
Mechanism of Action

Zafirlukast itself acts by blocking leukotriene receptors in the airways, thereby inhibiting bronchoconstriction and inflammation associated with asthma. While Zafirlukast Impurity G-d7 does not have a defined therapeutic role, understanding its formation can provide insights into potential metabolic pathways and degradation products that might affect zafirlukast's pharmacokinetics.

Process

The mechanism involves:

  • Binding to leukotriene receptors.
  • Preventing leukotrienes from exerting their inflammatory effects on bronchial tissues.
Physical and Chemical Properties Analysis

The physical properties of Zafirlukast Impurity G-d7 are likely similar to those of other zafirlukast-related compounds:

  • Appearance: Typically crystalline or powder form.
  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and possibly less soluble in water.
  • Stability: Stability data would depend on specific conditions such as pH, temperature, and light exposure.

Relevant Data or Analyses

Analytical methods like HPLC can be employed to assess purity levels and stability profiles under various conditions .

Applications

While Zafirlukast Impurity G-d7 does not have direct applications in clinical settings, studying such impurities is crucial for:

  • Quality Control: Ensuring that pharmaceutical formulations meet safety standards.
  • Research: Understanding metabolic pathways and potential side effects related to zafirlukast therapy.
  • Regulatory Compliance: Meeting guidelines set by health authorities regarding impurity levels in pharmaceutical products.
Introduction to Zafirlukast Impurity G-d7

Pharmaceutical Significance of Impurity Profiling in Drug Development

Impurity profiling is a critical quality control requirement in pharmaceutical development, mandated by regulatory agencies worldwide. For zafirlukast—a leukotriene receptor antagonist used in asthma management—identification and quantification of impurities ensure drug safety and efficacy. Impurity G-d7 (CAS: 1794760-52-3) is a deuterated variant of a process-related impurity originating from zafirlukast synthesis. Regulatory frameworks like ICH Q3A/B and FDA ANDA guidelines require rigorous characterization of such impurities at levels exceeding threshold concentrations (typically ≥0.10%). Certified reference standards of Impurity G-d7 enable accurate quantification during method validation and commercial batch release, mitigating risks of unmonitored toxicological effects [2] [7]. SynZeal and Pharmaffiliates supply this impurity with pharmacopeial traceability, underscoring its role in regulatory compliance for manufacturing and dossier submissions [1] [7].

Table 1: Regulatory Thresholds for Impurities in Zafirlukast

Maximum Daily DoseIdentification ThresholdQualification Threshold
≤ 2 g/day0.10% or 1.0 mg (lower)0.15% or 1.0 mg (lower)

Role of Isotopically Labeled Impurities in Analytical Chemistry

Isotopically labeled compounds like Zafirlukast Impurity G-d7 (C~31~H~26~D~7~N~3~O~6~S; MW: 582.7 g/mol) serve as indispensable tools in modern bioanalytical workflows. The strategic incorporation of seven deuterium atoms ([²H]) into the o-tolyl ring creates a distinct mass shift without altering chemical behavior. This enables:

  • Internal Standardization: Minimizes matrix effects in LC-MS/MS quantification of zafirlukast and its metabolites in biological samples [3].
  • Mass Spectrometric Differentiation: Provides a +7 Da mass separation from non-deuterated impurities, facilitating selective detection in complex mixtures [3] [9].
  • Stability-Indicating Methods: Allows tracking of impurity kinetics under forced degradation studies (e.g., hydrolysis, oxidation) without interference from the parent drug [1] [7].Suppliers such as Santa Cruz Biotechnology emphasize its use in method development for ANDA filings, highlighting its utility in distinguishing isobaric impurities during chromatographic separation [3].

Structural and Functional Relevance of Zafirlukast Impurity G-d7

Structurally, Impurity G-d7 is characterized as the m-tolyl isomer of deuterated zafirlukast. Its molecular architecture comprises:

  • A deuterated o-tolylsulfonyl group (C~6~D~7~CH~3~) at the sulfonamide terminus
  • A carbamate-linked cyclopentyl ester
  • An indole core with a N-methyl substituent
  • A meta-substituted benzyl moiety (divergent from zafirlukast’s ortho-configuration)

Table 2: Structural Comparison of Zafirlukast and Key Impurities

CompoundCAS NumberMolecular FormulaSubstitution PatternMass (g/mol)
Zafirlukast107753-78-6C~31~H~33~N~3~O~6~So-Tolylsulfonyl575.68
Zafirlukast Impurity G1159195-69-3C~31~H~33~N~3~O~6~Sm-Tolylsulfonyl575.68
Zafirlukast Impurity G-d71794760-52-3C~31~H~26~D~7~N~3~O~6~Sm-Tolylsulfonyl-d7582.72

The deuterium atoms are positioned on the toluene ring (positions 2, 3, 4, 5, 6 and methyl group), preserving the steric and electronic properties of the non-deuterated impurity. This design is critical for:

  • Pharmacophore Integrity: The deuterated sulfonamide group maintains hydrogen-bonding capacity with the cysteinyl leukotriene receptor (CysLT~1~), allowing studies of impurity-receptor interactions [5] [8].
  • Metabolic Stability: Deuterium may alter oxidative metabolism at the m-tolyl site, though this impurity’s primary role remains analytical rather than therapeutic [10].
  • Binding Affinity Studies: Research indicates that the m-tolyl configuration in Impurity G reduces binding to target receptors but may inhibit ABCG2 transporters—an off-target effect relevant in oncology research [10].

Interactive Table: Specifications of Commercially Available Zafirlukast Impurity G-d7

SupplierCatalog NumberCASPurityPrimary Applications
SynZealSZ-Z009D031794760-52-3>98%ANDA filing, QC validation
PharmaffiliatesPA STI 0875801794760-52-3>97%Stability testing, method development
Santa Cruz Biotechsc-2203971217174-18-9*>98%Mass spectrometry, pharmacokinetic studies
AquigenBioAQ-Z0028101217174-18-9*CustomResearch-grade analysis

*Note: Some suppliers use the base zafirlukast-d7 CAS for structural analogy; verify isomer-specific labeling.*

The precise synthesis of Impurity G-d7 involves palladium-catalyzed deuteration of precursor bromo-tolyl intermediates, followed by chiral resolution to ensure enantiopurity. Analytical certificates typically include QNMR and HRMS data confirming isotopic abundance (≥99.5% D~7~) and chromatographic purity (HPLC-UV) [1] [9]. As pharmaceutical analytics advance toward high-resolution techniques, this deuterated impurity standard provides an essential benchmark for quality assurance in zafirlukast manufacturing.

Properties

Product Name

Zafirlukast Impurity G-d7

Molecular Formula

C₃₇H₄₅D₃N₄O₅

Molecular Weight

631.82

Synonyms

N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester-d7; Zafirlukast Acid DCC Adduct-d7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.